molecular formula C13H21NO5 B12431016 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers

4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers

Cat. No.: B12431016
M. Wt: 271.31 g/mol
InChI Key: IXRUMBAPWZUQAD-UHFFFAOYSA-N
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Description

4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, mixture of diastereomers, is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its acid-labile properties, making it a popular choice for temporary protection during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for scalability, often involving precise temperature control and efficient mixing to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while oxidation reactions can produce various oxidized derivatives.

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a carbamate linkage. Deprotection occurs through acid-catalyzed hydrolysis, leading to the formation of the free amine and carbon dioxide . The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon of the BOC group and subsequent elimination reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid is unique due to its specific structure, which combines the BOC protecting group with a furo[3,2-b]pyridine core. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-8(11(15)16)6-10-9(14)4-5-18-10/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

IXRUMBAPWZUQAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2C1CCO2)C(=O)O

Origin of Product

United States

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